L-Isoleucinamide hydrochloride

Description

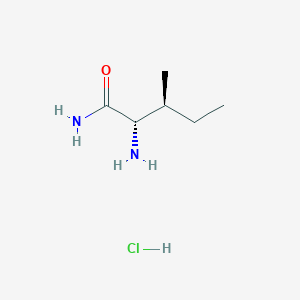

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S)-2-amino-3-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOZPTBFWAEJQL-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585189 | |

| Record name | L-Isoleucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10466-56-5 | |

| Record name | L-Isoleucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-2-amino-3-methylpentanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for L Isoleucinamide Hydrochloride and Its Derivatives

Established Synthetic Routes for L-Isoleucinamide Hydrochloride

The preparation of this compound can be achieved through several established methods, primarily involving the amidation of a protected L-isoleucine precursor.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for constructing peptides and their derivatives, including L-Isoleucinamide. csic.espeptide.com This technique involves anchoring the C-terminal amino acid to an insoluble resin support, which facilitates the sequential addition of amino acids and simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing. peptide.com

The general SPPS cycle for synthesizing a peptide amide like L-Isoleucinamide involves the following key steps:

Resin Loading: The initial L-isoleucine, with its α-amino group protected (e.g., with Fmoc or Boc), is attached to a suitable amide-generating resin.

Deprotection: The Nα-protecting group is removed to expose the free amine for the next coupling reaction. peptide.com

Coupling: The subsequent amino acid, with its carboxyl group activated, is coupled to the resin-bound amino acid.

Cleavage: Once the desired peptide sequence is assembled, the peptide amide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. csic.es

The choice of protecting groups and resin is critical. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used due to the mild basic conditions (e.g., piperidine) required for deprotection, which offers an orthogonal deprotection scheme to the acid-labile side-chain protecting groups and cleavage from the resin. csic.esbeilstein-journals.org

Table 1: Common Protecting Groups and Resins in SPPS

| Component | Example | Function | Cleavage/Deprotection Condition |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the α-amino group during coupling | Mild base (e.g., Piperidine in DMF) csic.es |

| Boc (tert-butoxycarbonyl) | Protects the α-amino group during coupling | Strong acid (e.g., TFA) peptide.com | |

| Side-Chain Protecting Group | t-Bu (tert-butyl) | Protects carboxyl or hydroxyl groups | Strong acid (e.g., TFA) beilstein-journals.org |

| Trt (trityl) | Protects sulfhydryl or amide groups | Strong acid (e.g., TFA) beilstein-journals.org | |

| Resin | Rink Amide Resin | Generates a C-terminal amide upon cleavage | Acidic (e.g., TFA) |

| Sieber Amide Resin | Generates a C-terminal amide under milder acidic conditions | Dilute acid |

Solution-Phase Synthetic Protocols

Solution-phase synthesis provides an alternative to SPPS and is particularly useful for large-scale production. nih.gov In this approach, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. beilstein-journals.org

A common solution-phase route to L-Isoleucinamide involves:

N-protection of L-isoleucine: The α-amino group of L-isoleucine is protected, for instance, with a benzyloxycarbonyl (Cbz) group by reacting it with benzyl (B1604629) chloroformate. vulcanchem.com

Carboxyl group activation: The carboxylic acid of the N-protected L-isoleucine is activated using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. evitachem.com

Amidation: The activated species is then reacted with a source of ammonia (B1221849), such as aqueous ammonia or an ammonia equivalent, to form the amide.

Deprotection: The N-protecting group is removed under appropriate conditions (e.g., hydrogenolysis for Cbz) to yield L-Isoleucinamide.

Salt Formation: The final product is treated with hydrochloric acid to form the stable and soluble hydrochloride salt. dur.ac.uk

A specific example involves the synthesis of L-leucinamide hydrochloride, a related compound, from L-leucine methyl ester hydrochloride and an ammonia solution. dur.ac.uk

Enzymatic Synthesis Techniques for Peptide Amides

Enzymatic methods for peptide bond formation are gaining traction as a green and highly specific alternative to chemical synthesis. nih.govresearchgate.net These reactions are typically carried out in aqueous environments under mild conditions, reducing the need for protecting groups and minimizing racemization. sci-hub.se

Hydrolase enzymes, such as proteases (e.g., thermolysin, papain, chymotrypsin), can be used to catalyze the formation of amide bonds in a reverse of their natural hydrolytic function. acsgcipr.orgjst.go.jp This is often achieved by kinetically controlling the reaction, for instance, by using activated esters as acyl donors and a high concentration of the amine nucleophile (e.g., an amino acid amide). acsgcipr.orgjst.go.jp The equilibrium can be shifted towards synthesis by using organic co-solvents or by the precipitation of the product. researchgate.netacsgcipr.org

For example, thermolysin has been successfully used to catalyze the condensation between N-protected peptides and various amino acid amides, including those of valine and leucine (B10760876). jst.go.jp Similarly, papain can mediate the coupling of peptide esters to benzylamines in aqueous-organic mixtures. sci-hub.se Lipases are another class of enzymes that can catalyze amidation through an acyl-enzyme intermediate, often in non-aqueous solvents to suppress competing hydrolysis. researchgate.netacsgcipr.org

Advanced Methodologies for the Synthesis of this compound Analogs

The structural versatility of L-Isoleucinamide allows for its incorporation into more complex molecular structures and for its functionalization to create novel analogs with specific properties.

Incorporation of L-Isoleucinamide into Complex Peptide Architectures

L-Isoleucinamide serves as a valuable building block in the synthesis of larger, biologically active peptides and peptidomimetics. ontosight.aigoogle.com Its structure can be integrated as a C-terminal amide or as an internal residue within a peptide chain. For instance, L-Isoleucinamide has been incorporated into pentapeptide compounds with potential cytotoxic activity. google.comgoogle.com

The synthesis of such complex structures often relies on a combination of solution-phase and solid-phase techniques. In one documented synthesis, a protected dipeptide was coupled with L-isoleucinamide using diethyl pyrocarbonate (DEPC) as the coupling agent, followed by purification via preparative HPLC. google.com In another example, L-isoleucinamide was used in the synthesis of novel tubulysin (B8622420) analogs, where it was coupled to a thiazole-containing carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. amazonaws.com

Table 2: Examples of L-Isoleucinamide Incorporation into Complex Peptides

| Target Molecule/Class | Synthetic Context | Key Reagents/Methods | Reference |

| Pentapeptide Compounds | Coupling of a dipeptide acid with L-isoleucinamide | DEPC, Triethylamine (B128534), Preparative HPLC | google.com |

| Tubulysin Analogs | Coupling of a thiazole (B1198619) carboxylic acid to L-isoleucinamide | HATU, HOAt, DIPEA | amazonaws.com |

| Jasmonoyl-l-isoleucine Analogs | Assembly from building blocks including an amino ester | Chloroacetyl chloride, KI | nih.gov |

Regioselective Functionalization and Derivatization

The chemical structure of L-Isoleucinamide allows for regioselective modifications to produce a variety of derivatives. The primary amine can be acylated or alkylated, and the side chain offers potential sites for functionalization, although this is less common.

N-acylation is a straightforward method to introduce new functional groups. For example, N-chloroacetylated amino acids, including isoleucine derivatives, can be prepared by reacting the amino acid with chloroacetyl chloride. nih.gov These chloroacetylated compounds can then serve as intermediates for further modifications.

Palladium-catalyzed C-H functionalization is an advanced strategy for modifying amino acids and peptides regioselectively. researchgate.net While direct application to L-Isoleucinamide itself is not extensively documented, the methodology has been applied to related N-methylated amino acids and dipeptides. This approach uses a directing group, such as 2-(methylthio)aniline, to guide a palladium catalyst to a specific C-H bond, enabling its conversion to a C-C or C-heteroatom bond without affecting other stereogenic centers. researchgate.net This powerful tool could potentially be adapted for the selective functionalization of L-Isoleucinamide derivatives.

Process Optimization and Scalability in this compound Production for Research Applications

Moving from a theoretical synthetic design to practical production, especially for supplying high-purity material for research, requires significant process optimization and consideration of scalability.

Optimization of Reaction Conditions

The efficiency of this compound synthesis is highly dependent on the optimization of various reaction parameters to maximize yield and minimize impurities. Key factors that are typically fine-tuned include:

Temperature: Reaction temperature can significantly influence reaction rates and the formation of side products. For instance, some coupling reactions are performed at reflux to ensure completion, such as a documented synthesis of N-Boc-isoleucinamide which was refluxed for 4 hours. soton.ac.uk Other reactions may require cooling to control exothermic processes or improve selectivity.

Solvents: The choice of solvent is critical for ensuring that all reactants are soluble and for mediating the reaction. Dichloromethane and methanol (B129727) are common solvents in these types of syntheses. soton.ac.ukgoogle.com

Catalysts: The formation of the amide bond often requires activation of the carboxylic acid, which can be achieved with various coupling reagents or catalysts. In biocatalytic approaches, enzymes like α-chymotrypsin have been used to synthesize peptide bonds under specific pH conditions (e.g., pH 9.0). google.com For other chemical syntheses, Lewis acids such as ferric chloride and cupric bromide have been shown to be effective catalysts. researchgate.net

pH Control: In aqueous or biphasic systems, particularly those involving enzymatic catalysts or acid/base-sensitive groups, maintaining the optimal pH is crucial. For example, a base like triethylamine is often added to neutralize hydrochloride salts and facilitate the reaction. soton.ac.uk

Reaction Time: Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or mass spectrometry helps determine the optimal reaction time to ensure the starting material is consumed without significant degradation of the product. soton.ac.uk

Table 2: Examples of Reaction Parameter Optimization This table is interactive and can be sorted by clicking on the headers.

| Parameter | Condition Example | Purpose | Reference |

|---|---|---|---|

| Temperature | Reflux (e.g., in CH2Cl2) | Drive reaction to completion | soton.ac.uk |

| pH | pH 9.0 (Tris buffer) | Optimize enzymatic catalysis | google.com |

| Catalyst | α-chymotrypsin | Enzymatic peptide bond formation | google.com |

| Base | Triethylamine | Neutralize HCl salt, facilitate reaction | soton.ac.uk |

Industrial-Scale Synthesis Considerations for Research Materials

Scaling up the synthesis of this compound from the laboratory bench to produce larger quantities for research presents a distinct set of challenges. The goal is to develop a robust, repeatable process that is economically viable and yields a product of consistent quality.

Key considerations include:

Starting Material Sourcing: The availability and cost of high-purity L-isoleucine and other key reagents become critical factors at scale. Fermentation is a primary method for the industrial production of L-isoleucine, and metabolic engineering of strains like E. coli or Corynebacterium glutamicum is an active area of research to improve yields. nih.gov

Biocatalytic Routes: For industrial applications, whole-cell biocatalysis offers a green and efficient alternative to purely chemical synthesis. nih.gov Engineered E. coli can be used to perform specific transformations, potentially reducing the need for protecting groups and harsh reagents. This approach has been successfully used to produce other amino acid derivatives at high titers (e.g., 80.5 g/L). nih.gov

Process Robustness: The process must be resilient to minor fluctuations in parameters that can occur in large-scale reactors. who.int This involves identifying critical process parameters and establishing acceptable ranges to ensure batch-to-batch consistency.

Purification and Isolation: Methods that are straightforward in the lab, like column chromatography, can be cumbersome and expensive at an industrial scale. Scalable purification techniques, such as crystallization, precipitation, and advanced filtration methods like diafiltration, are often necessary. nih.gov The final isolation step to obtain the hydrochloride salt must also be optimized to ensure stability and purity. cymitquimica.com

Waste Management: Large-scale chemical synthesis generates significant waste. Developing processes that are more atom-economical or that use recyclable catalysts and solvents is a key aspect of sustainable industrial chemistry.

Ultimately, a successful scale-up strategy ensures that this compound can be produced reliably and economically to support ongoing research and development activities. nih.gov

Chemical Reactivity and Mechanistic Investigations of L Isoleucinamide Hydrochloride

Hydrolytic Stability and Degradation Pathways of L-Isoleucinamide Hydrochloride

Hydrolysis represents a significant degradation pathway for pharmaceuticals, particularly those containing labile functional groups like amides. iipseries.org Forced degradation studies, which expose the compound to conditions more severe than typical storage, are employed to understand the chemical behavior and degradation pathways of molecules like this compound. researchgate.net

The stability of this compound is highly dependent on pH. The amide bond is susceptible to cleavage under both acidic and basic conditions. researchgate.net

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., hydrochloric acid) and heat, the amide bond can be hydrolyzed. The reaction mechanism typically involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. The final products of this degradation are L-isoleucine and ammonium (B1175870) chloride.

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., using sodium hydroxide), the amide is attacked by a strong nucleophile, the hydroxide (B78521) ion. This process, which is generally irreversible, also results in the cleavage of the amide bond to form the carboxylate salt of L-isoleucine (L-isoleucinate) and ammonia (B1221849).

Neutral Conditions : In neutral water, the rate of hydrolysis is considerably slower compared to acidic or basic conditions. The hydrochloride salt enhances its solubility in aqueous solutions. cymitquimica.com

The conditions for forced hydrolytic degradation studies are typically established to achieve a target degradation of 10-15%. nih.gov

Table 1: Representative Conditions for Hydrolytic Forced Degradation Studies

| Stress Condition | Reagent Example | Typical Concentration | Temperature |

|---|---|---|---|

| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Room Temp. to 70°C |

| Basic Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Room Temp. to 70°C |

| Neutral Hydrolysis | Water or Buffer | N/A | Room Temp. to 70°C |

This table presents generalized conditions for forced degradation studies as outlined in pharmaceutical guidelines. researchgate.netnih.gov

Oxidative Transformations of this compound and its Derivatives

Oxidation is another critical pathway for drug degradation. iipseries.org The functional groups present in this compound, particularly the primary amine, are potentially susceptible to oxidative reactions. Forced degradation studies for oxidation are commonly conducted using reagents such as hydrogen peroxide. researchgate.net

While specific studies detailing the oxidative degradation products of this compound are not extensively published, potential transformations can be inferred based on the reactivity of its functional groups. The primary amine could potentially be oxidized to various products, including hydroxylamines or nitroso compounds, depending on the reaction conditions. The aliphatic side chain may also undergo oxidation under more aggressive conditions.

Table 2: Common Conditions for Oxidative Forced Degradation

| Stress Condition | Reagent Example | Typical Concentration | Temperature |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature |

This table shows typical conditions for oxidative stress testing. researchgate.net

Nucleophilic and Electrophilic Reactions Involving the Amide and Amine Moieties

The reactivity of this compound is dominated by its two primary functional groups: the amine (-NH₂) and the amide (-CONH₂). cymitquimica.com

Amine Moiety as a Nucleophile : The primary amine group contains a lone pair of electrons on the nitrogen atom, making it an effective nucleophile (a species that donates an electron pair). masterorganicchemistry.com It readily participates in reactions where it attacks electron-deficient centers (electrophiles). For example, the amine group can be acylated. In one documented reaction, this compound reacts with di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine (B128534), where the amine acts as the nucleophile to form N-Boc-isoleucinamide. soton.ac.uk It can also react with other carbonyl compounds, such as the reaction with glyoxal (B1671930) under alkaline conditions. dur.ac.uk

Amide Moiety Reactivity : The amide group exhibits dual reactivity. The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles, as seen in the hydrolysis reactions discussed previously. basicmedicalkey.com The nitrogen atom's lone pair is delocalized through resonance with the carbonyl group, making it significantly less nucleophilic than the primary amine. However, the carbonyl oxygen can act as a nucleophile in certain contexts, particularly in protonation under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. ebsco.com

Table 3: Reactivity of Functional Moieties in this compound

| Moiety | Character | Type of Reaction | Example |

|---|---|---|---|

| Primary Amine (-NH₂) | Nucleophilic | Acylation, Alkylation | Reaction with di-tert-butyl dicarbonate soton.ac.uk |

| Amide Carbonyl Carbon (-C =O) | Electrophilic | Nucleophilic Acyl Substitution | Hydrolysis to form L-isoleucine |

Cationization and Dissociation Behavior of this compound in Aqueous Systems

As a hydrochloride salt, this compound exists in an ionic, cationized state even in its solid crystalline form. cymitquimica.com When dissolved in water, it fully dissociates into its constituent ions.

The dissociation in an aqueous solution can be represented as: C₆H₁₄N₂O·HCl (s) → C₆H₁₅N₂O⁺ (aq) + Cl⁻ (aq)

In this dissolved state, the positive charge resides on the protonated primary amine group, which exists as an ammonium cation (-NH₃⁺). This protonation is a result of the acidic hydrogen from hydrochloric acid. This ionic character is a key factor in the compound's high solubility in water. cymitquimica.com Studies on related compounds, such as N-[3-Methyl-2-(4-methyl-1-piperazinyl)-butyl] isoleucinamide hydrochloride, confirm that these molecules tend to be dissociated and cationized by HCl. researchgate.netresearchgate.net

Table 4: Ionic Species of this compound in Aqueous Solution

| Species | Chemical Formula | Role |

|---|---|---|

| L-Isoleucinamide Cation | [C₆H₁₅N₂O]⁺ | The protonated form of the parent molecule |

| Chloride Anion | Cl⁻ | Counter-ion from hydrochloric acid |

Stereochemical Considerations and Enantiomeric Purity Maintenance

The stereochemistry of this compound is a critical attribute, defined by the structure of the parent amino acid, L-isoleucine.

Chiral Centers : The molecule possesses two chiral centers, located at the alpha-carbon (C2) and the beta-carbon (C3) of the isoleucine backbone. The natural L-isoleucine configuration is (2S, 3S). vulcanchem.comfishersci.ca Maintaining this specific stereochemistry is often crucial for biological activity and interaction with stereoselective biological systems like enzymes and receptors. researchgate.net

Enantiomeric Purity : Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a measure of the prevalence of one enantiomer over the other. wikipedia.org An e.e. of 100% signifies a pure single enantiomer, while an e.e. of 0% indicates a racemic mixture (an equal amount of both enantiomers). wikipedia.org

Risk of Racemization : The stereocenter at the alpha-carbon (C2) is adjacent to the amide carbonyl group. This position is susceptible to epimerization (conversion to the opposite configuration, in this case, the (2R, 3S) diastereomer) under certain chemical conditions. Exposure to strong bases or harsh acidic and thermal conditions, such as those used in forced hydrolysis, can facilitate the removal and re-addition of the alpha-proton, potentially leading to a loss of enantiomeric purity. cat-online.com Therefore, it is essential to monitor the stereochemical stability of the compound during synthesis, purification, and storage. canada.ca

Analytical Verification : The enantiomeric purity of this compound and its derivatives is typically determined using chiral analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). cat-online.com

Table 5: Stereochemical Profile of this compound

| Feature | Description |

|---|---|

| Parent Amino Acid | L-Isoleucine |

| Chiral Centers | C2 (α-carbon), C3 (β-carbon) |

| Absolute Configuration | (2S, 3S) |

| Potential Instability | Epimerization at C2 under harsh basic or acidic conditions cat-online.com |

| Purity Metric | Enantiomeric Excess (e.e.) wikipedia.org |

Biological and Biomedical Research Applications of L Isoleucinamide Hydrochloride

L-Isoleucinamide Hydrochloride as a Fundamental Building Block in Bioactive Peptide Synthesis

In chemical synthesis, particularly within peptide chemistry, this compound serves as a versatile chiral building block. The presence of the C-terminal amide is significant, as this feature is found in numerous naturally occurring bioactive peptides, such as peptide histidine isoleucinamide (PHI). physiology.orgulb.ac.beulb.ac.be The hydrochloride salt form enhances its stability and solubility for use in synthetic protocols. Researchers utilize it as a starting material for constructing larger peptide chains or peptidomimetics, where the terminal amide can influence the final molecule's biological activity and stability. A practical example of its application is in the synthesis of N-Boc-isoleucinamide, a protected amino acid amide used in the multi-step total synthesis of complex natural products like sanguinamide A. soton.ac.uk

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties like stability against enzymatic degradation and bioavailability. nih.govmdpi.comlifechemicals.com this compound is incorporated into such designs to leverage the structural features of its parent amino acid while providing a stable amide terminus. The design of these mimetics is a rational process aimed at creating molecules that can interact with biological targets, such as receptors or enzymes, often with improved potency or selectivity. nih.govdrugdesign.org

A notable example is the use of L-isoleucinamide derivatives in the development of potential therapeutics. For instance, N-[(2,3-Dichlorophenyl)methyl]-L-isoleucinamide hydrochloride has been synthesized as an intermediate in the creation of farnesyl protein transferase inhibitors. google.com These inhibitors are of interest in cancer research because the Ras proteins they target require farnesylation to function in cell growth pathways. google.com The isoleucinamide portion of the molecule serves as a scaffold, presenting other chemical groups in a specific three-dimensional arrangement to interact with the enzyme's active site.

Modifying the backbone of a peptide is a key strategy to control its three-dimensional shape (conformation) and biological properties. rsc.org The incorporation of this compound into a peptide sequence is, in itself, a backbone modification, as the terminal amide group replaces the typical carboxyl group. This change alters the hydrogen bonding potential of the peptide's C-terminus and can increase its resistance to carboxypeptidases, enzymes that cleave peptides at the C-terminal carboxyl end.

Such modifications are crucial for stabilizing specific secondary structures, like β-turns or helices, which are often essential for biological activity. drugdesign.org While extensive conformational studies specifically detailing the impact of a single this compound addition are not broadly documented, the principles of peptide backbone modification suggest its utility. The stereochemistry of the L-isoleucine side chain, combined with the terminal amide, can introduce conformational constraints that lock the peptide into a more rigid and biologically active shape. explorationpub.comrsc.org This strategy is fundamental in designing peptides with enhanced stability and permeability. rsc.orgfrontiersin.org

Design and Synthesis of L-Isoleucinamide-Containing Peptidomimetics

Investigations into Enzyme-Substrate Interactions and Inhibition Mechanisms

Amino acid derivatives like this compound are frequently used as tools to investigate the active sites of enzymes. By testing how these smaller molecules interact with an enzyme, researchers can gain insights into substrate specificity and the mechanisms of inhibition.

The structural features of this compound make it a candidate for inclusion in screens for enzyme inhibitors, particularly for proteases. Research into compounds that could inhibit the replication of the human immunodeficiency virus (HIV) involved screening various amino acid amides, including L-Isoleucinamide. google.com.na In these particular tests, it did not show significant inhibitory activity against the virus, which relies on a protease for its maturation. google.com.na However, its inclusion in the screen demonstrates its recognized potential as a structural motif for probing enzyme active sites.

More successfully, derivatives of L-isoleucinamide have been integral to the synthesis of inhibitors for other enzymes. As previously mentioned, a derivative of L-isoleucinamide was used to create inhibitors of farnesyl protein transferase, highlighting its role as a component in building molecules that can effectively block enzyme function. google.com

Table 1: this compound in Enzyme Inhibition Studies

| Target Enzyme/Process | Context of Use | Key Research Finding | Citation |

|---|---|---|---|

| HIV Replication (implying protease target) | Screening of amino acid amides for anti-HIV activity. | L-Isoleucinamide showed low activity (IC50 >500). | google.com.na |

| Farnesyl Protein Transferase | Used as a building block for a synthetic inhibitor. | An N-substituted L-isoleucinamide derivative was a key intermediate in synthesizing an effective enzyme inhibitor. | google.com |

| Tyrosinase | Screening of 20 amidated amino acids for inhibitory effects. | L-Isoleucinamide was found to be ineffective at inhibiting the enzyme. | nih.govmdpi.com |

Tyrosinase is the key enzyme in the biological pathway of melanin (B1238610) synthesis. nih.govmdpi.com Inhibiting this enzyme is a major goal in the development of skin-whitening agents and treatments for hyperpigmentation. nih.govmdpi.com In a comprehensive study, twenty different amidated amino acids, including this compound, were evaluated for their ability to inhibit tyrosinase-mediated dopachrome (B613829) formation in vitro. nih.govmdpi.com

The results of this research showed that while some amino acid derivatives were effective inhibitors, L-Isoleucinamide was not one of them. nih.gov Specifically, L-cysteinamide was identified as a potent inhibitor of the enzyme, whereas L-isoleucine and by extension its amide derivative were found to be ineffective. nih.govmdpi.com This finding is valuable as it helps to delineate the specific structural requirements for tyrosinase inhibition, suggesting that the presence of a thiol group (as in cysteine) is more critical for this particular interaction than the branched, hydrophobic side chain of isoleucine.

Exploration of this compound as a Protease Inhibitor Component

Research on Cellular and Molecular Biological Effects

The applications of this compound extend to research on broader cellular and molecular processes. Its use in screening for anti-HIV compounds, while not yielding a potent hit, is an example of its application in virology research at the molecular level. google.com.na

Furthermore, the development of farnesyl protein transferase inhibitors using an L-isoleucinamide scaffold has direct implications for cellular biology. google.com Farnesyl protein transferase is a critical component of the Ras signaling pathway, which regulates cell proliferation and differentiation. google.com By helping to create tools that inhibit this enzyme, this compound contributes to the study of fundamental cellular processes and potential therapeutic interventions for diseases characterized by uncontrolled cell growth, such as cancer.

Studies on Protein Folding Dynamics

The process of protein folding, by which a polypeptide chain acquires its unique three-dimensional structure, is fundamental to its biological function. numberanalytics.combiorxiv.org Molecular dynamics simulations have become a crucial tool for investigating the intricate mechanisms of protein folding and misfolding at an atomic level. numberanalytics.com These simulations allow researchers to observe the dynamic transitions of a protein from an unfolded to a folded state, driven by interactions such as hydrogen bonding and hydrophobic forces. numberanalytics.com

While direct studies on this compound's specific impact on protein folding dynamics are not extensively documented in the provided results, the significance of amino acids and their derivatives in this process is well-established. The folding process is sensitive to various factors, including the amino acid sequence which dictates the final native conformation. numberanalytics.combiorxiv.org The introduction of amino acid derivatives, such as this compound, could potentially influence folding pathways. This could occur through alterations in local interactions or by serving as a probe to study frictional forces within the protein structure during folding. nih.gov The study of how small molecules like this compound interact with and affect protein dynamics is an active area of research, with implications for understanding diseases associated with protein misfolding. numberanalytics.comnih.gov

Involvement in Cellular Processes (e.g., Collagen Production, Melanogenesis)

Research has highlighted the involvement of this compound and other amidated amino acids in key cellular processes, particularly collagen production and melanogenesis.

Collagen Production:

A study investigating the effects of various amino acid analogs on collagen production in human dermal fibroblasts identified several amidated amino acids, including this compound, as enhancers of collagen synthesis. nih.gov While glycinamide (B1583983) was found to be the most potent, the research suggests that the amidation of amino acids can be a strategy to boost collagen levels. nih.govresearchgate.net This is significant as collagen is a crucial protein for skin structure and wound healing. The combination of certain amidated amino acids with ascorbic acid has been shown to synergistically increase collagen production to levels comparable to treatment with transforming growth factor-β1 (TGF-β1), a known promoter of collagen synthesis. researchgate.net

Melanogenesis:

Melanogenesis, the process of melanin production, is another area where L-isoleucinamide and related compounds have been studied. frontiersin.org Melanin synthesis is a complex pathway involving several enzymes, with tyrosinase being a key player. nih.govmdpi.com Research on branched-chain amino acids (BCAAs), which include isoleucine, has shown that they can inhibit melanogenesis in melanoma cells. nih.gov Specifically, a complex of BCAAs was found to be most effective in reducing both cellular and extracellular melanin levels. nih.gov While the direct effect of this compound was not the primary focus, the inhibitory action of its parent amino acid, isoleucine, on tyrosinase activity suggests a potential role for its derivatives in modulating melanin production. nih.gov Further studies have explored various amino acid amides as potential inhibitors of enzymes involved in melanogenesis. nih.gov

| Cellular Process | Research Finding | Compound(s) Studied | Reference |

| Collagen Production | Enhanced collagen secretion in human dermal fibroblasts. | L-Isoleucinamide HCl, Glycinamide HCl, other amidated amino acids | nih.govresearchgate.net |

| Melanogenesis | Inhibition of melanin production in B16F0 melanoma cells. | Branched-chain amino acids (Isoleucine, Leucine (B10760876), Valine) | nih.gov |

| Melanogenesis | Potential inhibition of tyrosinase-mediated reactions. | L-Cysteinamide, various L-amino acid amides | nih.gov |

Potential as a Non-Canonical Amino Acid in Protein Synthesis Monitoring

The ability to monitor protein synthesis is crucial for understanding cellular physiology. frontiersin.org One powerful technique for this is BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT), which involves the incorporation of non-canonical amino acids (NCAAs) into newly synthesized proteins. frontiersin.org These NCAAs contain functional groups that allow for their detection and visualization. frontiersin.org

While this compound itself is not a typical NCAA used in BONCAT, the concept of utilizing amino acid derivatives is central to this field. frontiersin.orgnih.gov NCAAs are designed to be structurally similar to canonical amino acids to be recognized by the cell's translational machinery. nih.gov The amide group in this compound could potentially be modified to include a bio-orthogonal handle, such as an azide (B81097) or alkyne group, transforming it into a probe for protein synthesis. frontiersin.orgnih.gov The development of new NCAAs is an active area of research, aiming to expand the toolkit for studying protein synthesis and other cellular processes with greater precision. nih.govnih.gov

Therapeutic and Diagnostic Research Prospects

The unique chemical properties of this compound make it an interesting candidate for various applications in therapeutic and diagnostic research.

Exploration in Drug Discovery Scaffolds

In drug discovery, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. mdpi.combiosolveit.de The use of privileged scaffolds, which are molecular frameworks that can bind to multiple biological targets, is a common strategy in medicinal chemistry. nih.gov

This compound, as an amino acid derivative, can serve as a building block in the synthesis of more complex molecules. cymitquimica.com Its structure provides a foundation for creating peptide-based or peptidomimetic compounds. The development of libraries based on such scaffolds allows for the screening of a wide range of chemical diversity to identify hit compounds with desired therapeutic properties. nih.govnih.gov Deep learning models are also being developed to facilitate scaffold-based de novo drug design. nih.gov

Contribution to Prodrug Design and Delivery Systems

A prodrug is an inactive compound that is converted into an active drug within the body. fiveable.menih.gov This approach is often used to overcome challenges such as poor solubility, low bioavailability, or lack of site-specific delivery of a drug. nih.govrsc.org The design of prodrugs involves attaching a "promoiety" to the active drug, which is later cleaved by enzymes or chemical conditions in the body to release the active pharmaceutical ingredient. fiveable.me

Amino acids and their derivatives, like this compound, are attractive candidates for use as promoieties in prodrug design. googleapis.com Their chemical handles, such as the amine and amide groups, allow for linkage to a parent drug. The hydrochloride salt form of L-isoleucinamide can enhance its water solubility, a desirable property for certain drug formulations. cymitquimica.comnih.gov By modifying a drug with L-isoleucinamide, it may be possible to improve its absorption, distribution, metabolism, and excretion (ADME) profile, leading to a more effective and safer therapeutic agent. fiveable.menih.gov

| Prodrug Design Strategy | Potential Advantage of Using L-Isoleucinamide Moiety |

| Carrier-Linked Prodrug | Can be attached to a drug to improve its physicochemical properties. |

| Improved Water Solubility | The hydrochloride salt form can enhance aqueous solubility. cymitquimica.comnih.gov |

| Enhanced Permeability | The lipophilic character of the isoleucine side chain may improve membrane permeability. |

Applications in Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.govmdpi.com They are essential tools for target identification and validation in drug discovery. mdpi.comchemicalprobes.org Fluorescent probes, in particular, have revolutionized our understanding of cellular processes by enabling the visualization of specific molecules and events within living cells. rsc.org

This compound can serve as a foundation for the development of novel chemical probes. mdpi.com By attaching a fluorescent reporter group or a photo-crosslinking moiety to the L-isoleucinamide scaffold, researchers can create tools to investigate protein-protein interactions, enzyme activity, or the localization of specific targets within a cell. mdpi.com The development of probes with improved properties, such as enhanced cell permeability and target selectivity, is a continuous effort in chemical biology. mdpi.com

Advanced Analytical and Computational Methodologies in L Isoleucinamide Hydrochloride Research

Spectroscopic and Chromatographic Techniques for Characterization

Spectroscopic and chromatographic methods are indispensable tools in the analysis of L-Isoleucinamide hydrochloride, providing detailed information on its purity, structure, and stereochemistry.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and separating it from related impurities. wikipedia.orgopenaccessjournals.com This method utilizes a high-pressure pump to pass a liquid solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on the differential interactions of the components with the stationary phase. openaccessjournals.com

For amino acid derivatives like this compound, reverse-phase HPLC (RP-HPLC) is commonly employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a gradient of water and acetonitrile. vulcanchem.com The high resolving power of HPLC allows for the separation of closely related compounds, ensuring accurate purity determination, which is often expected to be greater than 98%. myskinrecipes.comtcichemicals.comavantorsciences.com The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for identification when compared to a reference standard. openaccessjournals.com

Table 1: Typical HPLC Parameters for Amino Acid Derivative Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reverse-phase (e.g., C18, 250 x 4.6 mm, 5µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile) sciex.comnih.gov | To elute compounds with varying polarities. |

| Flow Rate | 0.5 - 1.5 mL/min nih.gov | To ensure efficient separation. |

| Detector | UV/VIS, Diode Array Detector (DAD) nih.gov | To detect and quantify the analyte. |

| Injection Volume | 5 - 20 µL | Introduction of the sample into the system. |

Mass Spectrometry (MS, LC-MS, MS^n) for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. leeder-analytical.commdpi.com When coupled with liquid chromatography (LC-MS), it allows for the separation of a mixture followed by the mass analysis of individual components. leeder-analytical.com

For this compound, LC-MS is instrumental in confirming its molecular weight (166.65 g/mol ). chemscene.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in determining the elemental composition of the molecule. americanpharmaceuticalreview.com

Tandem mass spectrometry (MS/MS or MS^n) involves multiple stages of mass analysis. americanpharmaceuticalreview.comshimadzu.com In this technique, a specific ion (precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, aiding in its definitive identification and the characterization of any impurities or degradants. americanpharmaceuticalreview.com Techniques like electrospray ionization (ESI) are commonly used to generate ions from non-volatile and thermally labile molecules like this compound. americanpharmaceuticalreview.com

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value/Information | Significance |

| Molecular Formula | C₆H₁₅ClN₂O chemscene.com | Defines the elemental composition. |

| Molecular Weight | 166.65 g/mol chemscene.com | Confirms the identity of the compound. |

| Ionization Technique | Electrospray Ionization (ESI) | Suitable for polar molecules. |

| MS/MS Fragmentation | Provides characteristic fragment ions. | Used for structural confirmation. |

A study on the analysis of underivatized branched-chain amino acids, including isoleucine, by LC-MS/MS demonstrated the capability of this technique for sensitive and specific quantification. nih.gov Diagnostic fragment ions can be used to distinguish between isobaric amino acids like leucine (B10760876) and isoleucine. sciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the ethyl and methyl groups of the side chain, the α-proton, and the amide protons. researchgate.net

¹³C NMR: Carbon-13 NMR provides information about the different carbon atoms in the molecule. hmdb.ca The spectrum of this compound would display signals corresponding to the carbonyl carbon, the α-carbon, and the carbons of the side chain. researchgate.netchemicalbook.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structural assignment.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). ebi.ac.uk Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to investigate the stereochemistry of chiral molecules. nih.govfiveable.me

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the configuration of its chiral centers. fiveable.me

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mgcub.ac.in The shape of the ORD curve is characteristic of the molecule's stereochemistry.

Both CD and ORD are crucial for confirming that the compound has the desired L-configuration, which is derived from the natural amino acid L-isoleucine. vulcanchem.com These techniques are essential for ensuring the stereochemical purity of this compound.

Chemoinformatic and Computational Chemistry Approaches

In addition to experimental techniques, computational methods play an increasingly important role in modern drug discovery and chemical research.

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, molecular docking can be used to simulate its interaction with the active site of a biological target, such as an enzyme or a receptor. mdpi.com

This in silico method helps in:

Identifying Potential Biological Targets: By screening this compound against various protein structures.

Understanding Binding Modes: Visualizing the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target protein.

Predicting Binding Affinity: Estimating the strength of the interaction, which can correlate with biological activity.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, defining a binding site, and then using a scoring function to evaluate the different possible binding poses. mdpi.com These studies can provide valuable insights into the potential mechanism of action of this compound and guide further experimental investigations.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations have become an indispensable tool for exploring the conformational landscape and binding kinetics of drug molecules like this compound. cecam.org These simulations provide a dynamic view of molecular interactions that are often difficult to capture through experimental methods alone. labxing.com

Conformational Analysis:

MD simulations allow researchers to observe the various shapes, or conformations, that this compound can adopt in different environments, such as in solution or when interacting with a biological target. volkamerlab.orgmdpi.com By simulating the movement of every atom in the system over time, a detailed picture of the molecule's flexibility and preferred conformations emerges. This is crucial for understanding how the molecule might fit into a receptor's binding site. The root-mean-square deviation (RMSD) is a key metric used in these simulations to track conformational changes over time. volkamerlab.org

Binding Kinetics:

Beyond static conformations, MD simulations can elucidate the energetic and kinetic aspects of this compound binding to its target. cecam.orgnih.gov The prediction of drug-target binding kinetics is a growing area of computational biophysics. cecam.org These simulations can help predict the association (k_on) and dissociation (k_off) rate constants, which are often better predictors of a drug's efficacy than binding affinity alone. nih.govrsc.org Techniques like enhanced sampling MD simulations can accelerate the observation of binding and unbinding events, which might otherwise occur on timescales too long for standard simulations. cecam.org

| Parameter | Description | Relevance to this compound |

| Force Field | A set of parameters used to calculate the potential energy of the system. | Determines the accuracy of the simulated interactions between this compound and its environment. |

| Solvent Model | Representation of the solvent (e.g., water) in the simulation. | Influences the conformational preferences and binding interactions of the molecule. |

| Simulation Time | The duration of the simulated molecular motion. | Longer simulation times allow for the observation of slower conformational changes and binding events. |

| Temperature and Pressure | Environmental conditions of the simulation. | Kept constant to mimic physiological conditions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for L-Isoleucinamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov For L-Isoleucinamide derivatives, QSAR can be a powerful tool for predicting the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is determined by its molecular structure. symbiosisonlinepublishing.com By analyzing a dataset of L-Isoleucinamide derivatives with known activities, QSAR models can be developed using various statistical methods, such as Multiple Linear Regression (MLR) and machine learning algorithms like Support Vector Machines (SVM) and Random Forests (RF). frontiersin.orgnih.govsymbiosisonlinepublishing.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict activity. symbiosisonlinepublishing.com

A study on amide derivatives as xanthine (B1682287) oxidase inhibitors demonstrated the utility of QSAR, where models were built using linear and non-linear methods to predict inhibitory effects. frontiersin.orgnih.gov Such an approach could be applied to L-Isoleucinamide derivatives to predict their efficacy against a specific biological target. The robustness of these models is often assessed through cross-validation techniques and by using an external test set of compounds. nih.govsymbiosisonlinepublishing.com

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic properties and reactivity of the molecule. |

| Steric | Molecular volume, surface area | Relates to the size and shape of the molecule, influencing its fit in a binding site. |

| Hydrophobic | LogP | Quantifies the molecule's hydrophobicity, which affects its distribution and interactions. |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular structure. |

In Silico Prediction of Biological Interactions and Pathways

In silico methods are computational tools that can predict the biological interactions and metabolic pathways of compounds like this compound. nih.govacs.org These predictions can help to identify potential protein targets, understand the mechanism of action, and anticipate the metabolic fate of the molecule. nih.govresearchgate.net

Predicting Biological Interactions:

Techniques like molecular docking can predict the preferred binding orientation of this compound to a protein target, providing insights into the specific interactions that stabilize the complex. mdpi.com Inverse docking approaches can even be used to screen a compound against a panel of proteins to identify potential off-target interactions. mdpi.com Furthermore, machine learning models can be trained to predict drug-drug interactions, for instance, by assessing the potential for interactions with cytochrome P450 enzymes. mdpi.comnih.gov

Predicting Metabolic Pathways:

Computational tools can also predict the likely metabolic transformations that this compound may undergo in the body. nih.govacs.org Software can utilize databases of known metabolic reactions to predict the structures of potential metabolites. nih.govacs.org Some programs can even predict the specific sites on the molecule that are most susceptible to metabolism (Sites of Metabolism, or SOMs). nih.govacs.org For instance, a new methodology has been developed to analyze peptide structure and amide bond metabolic stability using LC-MS data from in vitro incubations. plos.org

| Tool Category | Function | Application to this compound |

| Molecular Docking Software | Predicts the binding mode of a ligand to a protein. | Can identify key interactions between this compound and its target protein. |

| Metabolism Prediction Software | Predicts potential metabolites and sites of metabolism. | Can help to understand the biotransformation of this compound. nih.govacs.org |

| Pathway Analysis Tools | Maps compounds to known biological pathways. | Can suggest the biological processes that may be affected by this compound. |

| DDI Prediction Models | Predicts potential drug-drug interactions. | Can assess the risk of interactions with other drugs, for example, through cytochrome P450 inhibition. mdpi.comnih.gov |

Bioanalytical Method Development and Validation

The accurate quantification of this compound in biological samples is essential for preclinical and clinical research. This requires the development and validation of robust bioanalytical methods. ijpsjournal.comijpsjournal.com

Development of Assays for this compound in Complex Biological Matrices

Developing an assay to measure this compound in complex biological matrices like plasma or serum involves several key steps. ijpsjournal.comnist.gov A common approach is to use liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. ijpsjournal.com

The development process includes:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. ijpsjournal.com Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction can be employed. ijpsjournal.com For amino acids and their derivatives in plasma, methods often involve a stepwise extraction with solvents like methanol (B129727) followed by water. nist.gov

Chromatographic Separation: An appropriate HPLC or UPLC column and mobile phase are selected to achieve good separation of this compound from other components in the sample. researchgate.netnih.gov

Mass Spectrometric Detection: The mass spectrometer is tuned to specifically detect and quantify this compound, often using multiple reaction monitoring (MRM) for enhanced selectivity. creative-proteomics.com

Validation of Analytical Procedures for Research Reproducibility

Once a bioanalytical method is developed, it must be rigorously validated to ensure that it is reliable and reproducible. ajpsonline.comparticle.dk Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) provide frameworks for method validation. europa.eueuropa.eufda.gov

Key validation parameters include:

Accuracy: The closeness of the measured value to the true value. particle.dk

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. particle.dk This includes repeatability (within-run precision) and intermediate precision (between-run precision). ich.org

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. particle.dk

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. particle.dk

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. particle.dk

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.net

Incurred sample reproducibility (ISR) is also a critical component of validation, where a subset of study samples is re-analyzed to confirm the reproducibility of the original results. tandfonline.comnih.govthermofisher.com

Quality Control and Proficiency Testing in Amino Acid Amide Analysis

Maintaining the quality of analytical data over time is crucial. This is achieved through the implementation of a robust quality control (QC) system and participation in proficiency testing (PT) programs. eurofins.dk

Quality Control:

QC samples, with known concentrations of the analyte, are analyzed alongside the study samples in each analytical run to monitor the performance of the method. mdpi.com The results of the QC samples must fall within predefined acceptance criteria for the data from the run to be considered valid. ajpsonline.com For amino acid analysis, this often involves using pooled human plasma samples spiked with known concentrations of the analytes. mdpi.com

Proficiency Testing:

Proficiency testing involves the analysis of samples from an external source to assess the laboratory's performance against other laboratories using the same or different methods. eurofins.dk This provides an objective measure of the accuracy and reliability of the laboratory's analytical procedures.

Emerging Research Directions and Future Perspectives

Development of Novel L-Isoleucinamide Hydrochloride-Based Bioactive Molecules

This compound serves as a crucial building block in the synthesis of novel bioactive molecules, particularly peptides. guidechem.com Its inherent structure, featuring an isoleucine residue, allows for its incorporation into peptide chains, influencing the resulting molecule's conformation and biological activity. guidechem.comsoton.ac.uk Research has focused on utilizing this compound in the creation of synthetic peptides with potential therapeutic applications.

One area of exploration involves the synthesis of cyclic peptides. For instance, L-isoleucine derivatives have been integral in the total synthesis of sanguinamides, which are cyclic peptides. soton.ac.uk The synthesis allows for the creation of unnatural analogues for structure-activity relationship (SAR) studies, which are crucial for optimizing biological activity. soton.ac.uk In some cases, synthetic analogues have displayed antibacterial activity and mild tyrosine kinase inhibitory activity. soton.ac.uk

Furthermore, this compound is a component in the development of pentapeptide compounds with cytotoxic activity. google.com These compounds are being investigated as potential anticancer agents. The synthesis of these complex molecules often involves a multi-step process where this compound is a key starting material or intermediate. google.com The development of such bioactive molecules highlights the versatility of this compound as a scaffold for creating diverse and potent therapeutic agents.

Integration with Advanced Chemical Biology Tools (e.g., Click Chemistry, Photoaffinity Labeling)

The integration of this compound with advanced chemical biology tools like click chemistry and photoaffinity labeling is an emerging area with significant potential. While direct studies specifically detailing the use of this compound with these techniques are not extensively documented, the principles of these methods can be applied to molecules derived from it.

Click Chemistry: This field of chemistry focuses on high-yielding, wide-scope reactions that are simple to perform and generate minimal byproducts. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and is widely used for bioconjugation. organic-chemistry.orgnih.gov An this compound derivative could be functionalized with an azide (B81097) or alkyne group, enabling its conjugation to other molecules, such as fluorophores, biotin (B1667282) tags, or larger biomolecules. nih.gov This would allow for the creation of probes to study biological processes or for the development of targeted drug delivery systems. The modular nature of click chemistry would permit the rapid generation of a library of L-Isoleucinamide-containing compounds for screening. organic-chemistry.org

Photoaffinity Labeling (PAL): PAL is a powerful technique used to identify and study biomolecular interactions directly within a cellular context. This method involves a photoreactive group, such as a diazirine, which upon UV irradiation, forms a covalent bond with interacting proteins. evotec.com An this compound-based molecule could be designed to incorporate a photoaffinity label. This would enable researchers to identify the specific protein targets of bioactive peptides containing this amino acid amide, providing crucial insights into their mechanism of action. hku.hkhku.hk The combination of PAL with quantitative proteomics can provide a global view of target engagement and off-target effects. nih.govevotec.com

Investigation of this compound in Material Science and Nanotechnology (e.g., Chitosan (B1678972) Derivatives)

The properties of this compound and its derivatives are being explored in the fields of material science and nanotechnology, particularly in the context of modifying natural polymers like chitosan. Chitosan, a biopolymer derived from chitin, is valued for its biocompatibility and biodegradability but often requires chemical modification to enhance its properties for specific applications. mdpi.comnih.gov

Recent research has investigated the use of this compound in the context of chitosan derived from marine sources. researchgate.net One study noted that N-[3-Methyl-2-(4-methyl-1-piperazinyl)-butyl] isoleucinamide hydrochloride tends to be dissociated and cationized. researchgate.net This property can be significant in the functionalization of materials. The modification of chitosan with such compounds can alter its physical and chemical characteristics, potentially leading to novel materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. nih.govmdpi.com

In the broader context of nanotechnology, peptide-based hydrogels are a significant area of research for drug delivery. mdpi.com While direct fabrication of hydrogels from this compound is not documented, its role as a building block for peptides suggests its potential indirect contribution. The self-assembly of peptides into nanostructures like hydrogels is influenced by the properties of the constituent amino acids. mdpi.com The incorporation of L-Isoleucinamide into peptide sequences could influence the mechanical properties and drug release kinetics of the resulting hydrogels. mdpi.com Furthermore, nanotechnology is being leveraged to improve drug delivery across biological barriers, and functionalized nanoparticles are a key component of this research. nih.gov

Systems Biology and Omics Approaches to Elucidate Comprehensive Biological Roles

Systems biology and "omics" approaches, which include genomics, proteomics, metabolomics, and transcriptomics, offer a powerful lens through which to understand the comprehensive biological roles of compounds like this compound. frontlinegenomics.comoatext.com Instead of focusing on a single target or pathway, these approaches provide a holistic view of the molecular changes within a biological system in response to a specific molecule.

For a bioactive peptide derived from this compound, a multi-omics strategy could be employed to unravel its mechanism of action and potential effects. For example, proteomics could identify changes in protein expression levels following treatment, while metabolomics could reveal alterations in metabolic pathways. frontlinegenomics.comoatext.com Transcriptomics would provide insight into changes at the gene expression level. mdpi.com

Integrating these different "omics" datasets can help to build comprehensive models of the biological pathways modulated by the L-Isoleucinamide-containing compound. mdpi.comnih.gov This approach is particularly valuable for understanding complex diseases where multiple factors are at play. nih.gov Although specific systems biology studies focused solely on this compound are not yet prevalent, the application of these methodologies to its bioactive derivatives is a logical and powerful next step in research.

Translation of this compound Research into Preclinical and Clinical Study Concepts

The ultimate goal of developing novel bioactive molecules from this compound is their translation into therapeutic applications for human health. This journey involves rigorous preclinical and clinical research. eurogct.orgnih.gov

Preclinical Research: Before a compound can be tested in humans, it must undergo extensive preclinical evaluation. rheomuco.com This involves in vitro studies using cell cultures and ex vivo assays on human tissues to assess the compound's efficacy and to identify its mechanism of action. selvita.com Animal models of disease are then used to evaluate the compound's therapeutic potential and to gather initial safety data. nih.gov The data from these preclinical studies are crucial for making informed decisions about whether to proceed to clinical trials. nih.gov

Clinical Study Concepts: If a bioactive molecule derived from this compound shows promise in preclinical studies, the next step is to design a clinical trial. nih.gov A "first-in-human" or Phase I trial primarily assesses the safety of the new drug in a small group of people. nih.gov Subsequent Phase II trials evaluate its effectiveness and further assess its safety in a larger group of individuals who have the condition the drug is intended to treat. nih.gov A proof-of-concept study may be designed to demonstrate that the drug engages its target and has a biological effect in humans. clinicaltrials.gov The design of these trials is critical and must be based on a solid understanding of the compound's properties and the disease being targeted. nih.gov

The path from the laboratory bench to a clinically approved therapy is long and challenging, but the foundational research into compounds like this compound is the essential starting point for this translational process. eurogct.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-Isoleucinamide hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves coupling L-isoleucine with an activating agent (e.g., carbodiimide) followed by amidation and purification via recrystallization or chromatography. Structural validation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm molecular integrity. Purity (>98%) can be verified using high-performance liquid chromatography (HPLC) with UV detection . For reproducibility, detailed protocols should align with guidelines for experimental documentation, including reagent ratios, solvent systems, and temperature controls .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and amide bond formation.

- Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., amide I band at ~1650 cm⁻¹).

- Elemental analysis to validate stoichiometry.

- X-ray crystallography (if crystalline) for absolute configuration confirmation.

Ensure compliance with journal requirements for reporting spectral data and purity thresholds .

Q. What storage conditions are optimal for maintaining this compound stability?

- Methodological Answer : Store desiccated at -20°C in airtight, light-resistant containers. For aqueous stock solutions, aliquot into sterile vials, avoid repeated freeze-thaw cycles, and use within one month. Degradation risks increase with prolonged storage; monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can experimental design address contradictions in stability data across studies?

- Methodological Answer : Use factorial design to systematically evaluate variables (e.g., temperature, pH, humidity). For example:

- Factor 1 : Temperature (4°C vs. 25°C).

- Factor 2 : pH range (3–9).

- Response variable : Degradation rate (measured via HPLC).

Apply ANOVA to identify significant interactions and optimize storage protocols. Contradictions may arise from impurities or assay sensitivity; include internal standards and cross-validate with multiple analytical methods .

Q. What strategies resolve discrepancies in enzyme inhibition assays involving this compound?

- Methodological Answer : If IC₅₀ values vary between studies:

- Control variables : Standardize substrate concentration, buffer ionic strength, and incubation time.

- Validate assay conditions : Use positive controls (e.g., known tyrosinase inhibitors) and compare kinetic models (e.g., Michaelis-Menten vs. non-competitive inhibition).

- Statistical analysis : Apply bootstrap resampling to assess confidence intervals for IC₅₀ calculations. Reference structural analogs (e.g., L-Cysteinamide hydrochloride) to contextualize inhibition mechanisms .

Q. How to optimize this compound formulations for drug delivery systems?

- Methodological Answer : Utilize response surface methodology (RSM) to balance parameters:

- Variables : Polymer concentration (e.g., hydrogels), crosslinking density, and drug-loading efficiency.

- Outputs : Drug release kinetics (e.g., zero-order vs. Higuchi model) and stability in physiological buffers.

Validate using in vitro release studies (e.g., dialysis membranes) and in vivo biocompatibility tests. Include rheological assessments for viscosity-dependent formulations .

Key Considerations for Data Reporting

- Reproducibility : Document all experimental parameters (e.g., solvent batches, instrument calibration) in supplementary materials. Journals like Pharmaceutical Research mandate detailed methods for compound preparation and characterization .

- Contradiction Analysis : Use meta-analysis frameworks to compare datasets, highlighting methodological differences (e.g., assay sensitivity, sample purity) as potential sources of variation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.